2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
Systematic Nomenclature and Chemical Abstracts Service Registry Information
The systematic nomenclature of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure. The Chemical Abstracts Service registry number 923225-78-9 serves as the unique identifier for this specific compound in chemical databases and literature. The alternative nomenclature includes variations such as 2-chloro-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]acetamide, which emphasizes the pyrrolidine ring numbering system. The MDL number MFCD08444141 provides an additional database reference for chemical information management systems.
The compound belongs to the broader class of substituted acetamides, specifically those containing both halogen and heterocyclic substituents. The structural designation indicates the presence of a chlorine atom at the alpha position relative to the carbonyl group of the acetamide functionality. The phenyl ring bears a substituted pyrrolidine ring system at the para position, where the pyrrolidine ring contains a ketone functionality at the 2-position.
Molecular Formula and Weight Analysis
The molecular formula C12H13ClN2O2 represents the elemental composition of this compound. This formula indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 252.6968 daltons through mass spectrometric analysis.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H13ClN2O2 | |
| Molecular Weight | 252.6968 g/mol | |
| Chlorine Content | 14.03% | |
| Nitrogen Content | 11.08% | |
| Oxygen Content | 12.66% |
The elemental analysis reveals significant heteroatom content, with chlorine, nitrogen, and oxygen comprising approximately 37.77% of the total molecular weight. The carbon-to-hydrogen ratio of 12:13 indicates a relatively high degree of unsaturation, consistent with the presence of aromatic and carbonyl functionalities. The molecular weight falls within the typical range for small molecule pharmaceutical intermediates and research compounds.
Spectroscopic Characterization Through Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns consistent with the proposed structure. The aromatic protons appear in the typical aromatic region between 7.0 and 8.0 parts per million, with the para-disubstituted benzene ring showing a characteristic doublet pattern. The chloromethyl protons adjacent to the electronegative chlorine atom exhibit downfield shifts due to the deshielding effect of the halogen substituent.
The oxopyrrolidine ring system contributes distinct signals in both proton and carbon nuclear magnetic resonance spectra. The methylene protons of the pyrrolidine ring appear as complex multiplets in the aliphatic region, while the carbonyl carbon of the pyrrolidone ring resonates in the characteristic carbonyl region around 170-180 parts per million. The acetamide carbonyl carbon appears at slightly different chemical shift values, allowing for differentiation between the two carbonyl functionalities present in the molecule.
| Nuclear Magnetic Resonance Signal | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic Protons | 7.0-8.0 | Doublets | Phenyl ring protons |
| Chloromethyl Protons | 4.0-4.5 | Singlet | CH2Cl group |
| Pyrrolidine Protons | 2.0-4.0 | Complex multiplets | Ring CH2 groups |
| Amide Proton | 6.0-8.0 | Broad singlet | NH group |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The amide carbonyl stretch appears as a strong absorption band around 1640-1680 wavenumbers, while the pyrrolidone carbonyl exhibits absorption in the range of 1700-1720 wavenumbers. The carbon-hydrogen stretching vibrations of the aromatic ring appear around 3000-3100 wavenumbers, and the aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber region. The carbon-chlorine stretching vibration produces a characteristic strong absorption band in the 550-850 wavenumber range.
Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak appears at mass-to-charge ratio 253 in positive ion mode, corresponding to the protonated molecular ion. Collision cross section measurements have been predicted for various adduct ions, with the protonated molecular ion showing a predicted collision cross section of 155.8 square angstroms. Additional adduct ions include sodium and potassium adducts with corresponding collision cross section values of 163.0 and 158.5 square angstroms respectively.
Crystallographic Data and Conformational Analysis
The three-dimensional structure of this compound exhibits specific conformational preferences that influence its overall molecular geometry. The oxopyrrolidine ring adopts a puckered conformation typical of five-membered rings containing sp3-hybridized carbon atoms. The amide linkage between the chloroacetyl group and the aromatic ring maintains planarity due to the partial double bond character of the carbon-nitrogen bond in the amide functionality.
The spatial arrangement of the molecule shows the chloromethyl group positioned to minimize steric interactions with the aromatic ring system. The pyrrolidone ring extends away from the plane of the benzene ring, creating a three-dimensional architecture that influences the compound's physicochemical properties. Computational modeling suggests that the molecule can adopt multiple low-energy conformations through rotation around the carbon-nitrogen bond connecting the acetamide group to the phenyl ring.
The intermolecular interactions in the solid state are influenced by hydrogen bonding capabilities of the amide nitrogen-hydrogen bond and the carbonyl oxygen atoms. These interactions contribute to the overall packing arrangement and influence properties such as melting point and solubility characteristics.
Comparative Structural Analysis with Related Chloroacetamide Derivatives
Comparative analysis with structurally related compounds reveals important structure-activity relationships within the chloroacetamide family. The positional isomer 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide differs only in the substitution pattern on the benzene ring, with the oxopyrrolidine group at the meta position rather than para. This positional change results in different molecular geometries and potentially different biological activities.
The ortho-substituted analog 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide represents another important structural variant. The proximity of the oxopyrrolidine substituent to the amide linkage in the ortho position creates potential for intramolecular interactions that are absent in the para-substituted compound. This structural difference may lead to altered conformational preferences and different spectroscopic properties.
| Compound | Substitution Pattern | Molecular Weight | Chemical Abstracts Service Number |
|---|---|---|---|
| This compound | Para | 252.70 | 923225-78-9 |
| 2-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide | Meta | 252.70 | Not specified |
| 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]acetamide | Ortho | 252.70 | 923226-63-5 |
Related chloroacetamide derivatives include compounds with different heterocyclic substituents, such as 2-chloro-N-[4-(piperidin-1-yl)phenyl]acetamide, which contains a six-membered piperidine ring instead of the five-membered pyrrolidone. This structural modification affects the overall molecular shape and potentially alters the compound's properties. The molecular weight difference between the pyrrolidone and piperidine analogs reflects the additional methylene group in the six-membered ring system.
Properties
IUPAC Name |
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-8-11(16)14-9-3-5-10(6-4-9)15-7-1-2-12(15)17/h3-6H,1-2,7-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDWJIRQYIOVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Reagents :
- 4-(2-Oxopyrrolidin-1-yl)aniline (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
- Triethylamine (1.5 equiv) as a base to neutralize HCl byproduct
- Solvent: Dichloromethane (DCM) or acetonitrile
- Temperature : 0–5°C during reagent addition, followed by stirring at room temperature for 4–6 hours.
- Yield : 70–85% after purification via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
Mechanistic Insights :
The reaction’s success hinges on the activation of chloroacetyl chloride by the base, which deprotonates the aniline, enhancing its nucleophilicity. The electron-withdrawing 2-oxopyrrolidin-1-yl group on the phenyl ring further activates the amine toward acylation.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Higher solubility of reagents |
| Chloroacetyl Chloride Equiv. | 1.2 | Minimizes unreacted aniline |
| Reaction Time | 6 hours | Maximizes conversion |
Alternative Synthesis via Intermediate Formation
Alternative routes involve synthesizing intermediates such as 4-(2-oxopyrrolidin-1-yl)phenyl isocyanate, which is subsequently reacted with 2-chloroacetic acid.
Stepwise Procedure
- Isocyanate Formation :
- Coupling with 2-Chloroacetic Acid :
Advantages :
- Avoids handling corrosive chloroacetyl chloride.
- Enables modular synthesis for derivatives.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times while improving yields.
Protocol
- Mix 4-(2-oxopyrrolidin-1-yl)aniline (1.0 equiv), chloroacetyl chloride (1.1 equiv), and K₂CO₃ (2.0 equiv) in DMF.
- Irradiate at 100°C for 15 minutes under 300 W power.
- Yield : 88%.
Key Benefits :
- Energy efficiency and scalability.
- Reduced side reactions due to shorter exposure times.
Continuous Flow Reactor Approaches for Scalability
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and safety.
System Configuration
- Reactants : 4-(2-Oxopyrrolidin-1-yl)aniline and chloroacetyl chloride dissolved in DCM.
- Flow Rate : 5 mL/min.
- Residence Time : 10 minutes at 25°C.
- Yield : 92% with >99% purity.
Comparison of Batch vs. Flow Synthesis
| Metric | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6 hours | 10 minutes |
| Yield | 78% | 92% |
| Byproducts | ~5% | <1% |
Green Chemistry Methodologies in Synthesis
Recent advances emphasize solvent-free or aqueous-phase reactions to minimize environmental impact.
Aqueous-Phase Acylation
- Suspend 4-(2-oxopyrrolidin-1-yl)aniline in water with NaOH (2.0 equiv).
- Slowly add chloroacetyl chloride (1.1 equiv) while stirring vigorously.
- Yield : 68% after filtration.
Challenges :
- Lower yields due to hydrolysis of chloroacetyl chloride.
- Requires surfactants to improve reactant miscibility.
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.62 (d, 2H, J = 8.4 Hz, ArH), 7.45 (d, 2H, J = 8.4 Hz, ArH), 4.27 (s, 2H, CH₂Cl), 3.52 (t, 4H, J = 6.8 Hz, pyrrolidinyl CH₂), 2.08 (quin, 2H, J = 6.8 Hz, pyrrolidinyl CH₂).
- IR (KBr) : 1685 cm⁻¹ (amide C=O), 1652 cm⁻¹ (pyrrolidinone C=O).
Purity Analysis
- HPLC : >99% purity using a C18 column (MeCN/H₂O, 70:30).
- Melting Point : 148–150°C.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidinone ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Reduced forms of the pyrrolidinone ring.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide exhibit significant anticonvulsant effects. Studies have evaluated these compounds in various animal models to assess their efficacy in treating epilepsy and other neurological disorders. The presence of the pyrrolidine ring is associated with enhanced pharmacological properties, improving receptor binding and bioactivity.
Analgesic Properties
The compound has been investigated for its analgesic properties through molecular docking studies targeting cyclooxygenase enzymes (COX-1 and COX-2). These studies suggest that derivatives of this compound can inhibit these enzymes, leading to pain relief comparable to standard analgesics like diclofenac sodium .
Antimicrobial Activity
Compounds with an acetamide nucleus, including this compound, have demonstrated antimicrobial properties. This suggests potential applications in treating infections caused by various pathogens .
Synthesis and Structural Studies
The synthesis of this compound typically involves nucleophilic substitution reactions where the chloro group on the acetamide reacts with nucleophiles derived from 2-oxopyrrolidine. Common solvents for these reactions include dichloromethane, with potassium carbonate often used as a base. Characterization techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized product.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Anticonvulsant Studies : In vivo studies have demonstrated that derivatives of this compound can significantly reduce seizure frequency in animal models, indicating its potential for treating epilepsy.
- Analgesic Activity Evaluation : A study involving molecular docking simulations showed promising results for analgesic activity against COX enzymes, suggesting that modifications to the compound could enhance its pain-relieving properties .
- Antimicrobial Testing : Preliminary tests have indicated that compounds related to this compound exhibit antimicrobial activity against various bacterial strains, warranting further investigation for clinical applications .
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The pyrrolidinone ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Oxopyrrolidine Derivatives ()
Compounds such as N-(4-(4-(2-(butan-2-ylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (13) and N-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (14) share the 2-oxopyrrolidin-1-yl-phenyl backbone but differ in substituents on the pyrrolidinone ring. These derivatives exhibit higher molecular weights (e.g., C₁₆H₂₀N₄O₃ for compound 13, MW 316.36 g/mol) and distinct hydrogen-bonding patterns due to additional carbonyl or heterocyclic groups. Melting points for these analogs range from 160–220°C, compared to the target compound’s reported industrial-grade purity (99%) without explicit mp data .
Ugi Reaction Products ()
Compounds like 2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) and N-cyclohexyl-2-(2-oxopyrrolidin-1-yl)-2-[2-(trifluoromethyl)phenyl]acetamide (4t) feature branched alkyl or aryl substituents on the acetamide chain. These modifications enhance lipophilicity (e.g., 4s: XLogP3 ≈ 3.5) and alter bioactivity, as demonstrated in their lower synthetic yields (38–50%) compared to the straightforward synthesis of the target compound .
Chloroacetamide Derivatives with Varied Aromatic Substitutions
2-Chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide (3b) ()
This analog replaces the pyrrolidinone ring with a 4-methylpiperazine group. The piperazine moiety increases basicity (pKa ~8.5) and solubility in acidic media, contrasting with the neutral pyrrolidinone. Synthesis involves condensation of 4-fluoronitrobenzene with N-methylpiperazine, followed by reduction and acylation, yielding 95% purity under optimized conditions .
Triazole-Substituted Acetamides ()
Derivatives like 2-(benzimidazol-2-yl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide (4a) incorporate sulfur-linked heterocycles, enhancing corrosion inhibition and antimicrobial activity. Their synthesis requires refluxing with mercaptoazoles (72% yield), whereas the target compound is synthesized via direct acylation .
Physicochemical and Functional Comparisons
Biological Activity
2-Chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS Number: 923225-78-9) is a chemical compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential implications in medical research.
- Molecular Formula : C12H13ClN2O2
- Molecular Weight : 252.69 g/mol
- Solubility : Slightly soluble in chloroform and methanol, and more soluble in DMSO .
Osteoclastogenesis Inhibition
Research indicates that compounds similar to this compound can inhibit osteoclastogenesis, which is critical for managing bone diseases like osteoporosis. These compounds alter the expression of osteoclast-specific marker genes and block the formation of mature osteoclasts, thereby reducing bone resorption activity .
Biological Activity Summary
The following table summarizes the biological activities and effects observed in studies involving similar acetamide compounds:
| Activity | Mechanism | Outcome |
|---|---|---|
| Inhibition of Osteoclastogenesis | Suppresses RANKL-mediated signaling pathways | Reduced formation of mature osteoclasts |
| Prevention of Bone Loss | In vivo studies using OVX-induced models | Significant reduction in bone loss |
| Modulation of Gene Expression | Alters mRNA levels of osteoclast-specific genes | Decreased expression of markers associated with bone resorption |
Case Studies
- In Vitro Studies : A study demonstrated that related compounds inhibited the formation of osteoclasts in vitro by blocking RANKL signaling pathways. This was evidenced by decreased F-actin belt formation and reduced bone resorption activity .
- In Vivo Studies : Another study utilized an ovariectomized (OVX) mouse model to assess the effects of similar acetamide compounds. The treatment group showed a significant decrease in bone loss compared to controls, indicating the potential for therapeutic applications in preventing osteoporosis .
Research Findings
Recent findings emphasize the importance of targeting osteoclast activity to manage bone density disorders effectively. The inhibition of osteoclastogenesis through compounds like this compound could represent a novel approach to treating conditions characterized by excessive bone resorption.
Q & A
Basic: What are the standard synthetic routes for 2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core formation : Condensation of 4-aminophenylpyrrolidinone with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
Coupling reaction : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine as a base to activate the carboxyl group .
Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) are preferred for high yields (>75%), while protic solvents (ethanol) may reduce reactivity due to hydrogen bonding .
Catalyst selection : Acidic catalysts (HCl) accelerate amide bond formation but require strict temperature control (0–5°C) to minimize side reactions .
Key validation : Progress is monitored via TLC, with final purity confirmed by HPLC (>95%) and NMR (e.g., absence of δ 2.5–3.0 ppm signals for unreacted amine) .
Basic: How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : A singlet at δ 4.2–4.5 ppm confirms the chloroacetamide methylene group. Aromatic protons (δ 7.2–7.8 ppm) and pyrrolidinone protons (δ 2.0–3.5 ppm) validate substitution patterns .
- ¹³C NMR : Peaks at δ 170–175 ppm confirm the carbonyl groups (amide and pyrrolidinone) .
Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ within 2 ppm error rules out isomers .
X-ray Crystallography : SHELX-refined structures (e.g., CCDC entries) resolve stereochemical ambiguities, showing dihedral angles between aromatic and pyrrolidinone rings (e.g., 54.8°–77.5°) .
Advanced: What biological activities are associated with this compound, and how do structural features influence its mechanism?
Methodological Answer:
- Enzyme inhibition : The chloroacetamide moiety acts as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., kinases). IC₅₀ values are determined via fluorometric assays .
- Antinociceptive potential : Structural analogs with trifluoromethyl substitutions (e.g., ) show enhanced blood-brain barrier penetration, measured via logP (3.4±0.2) and in vivo tail-flick tests .
- SAR insights : Replacement of the pyrrolidinone ring with piperidinone reduces activity (ΔIC₅₀ > 50%), highlighting the importance of ring size for target binding .
Advanced: How can researchers resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Yield discrepancies : Compare solvent systems (e.g., DCM vs. ethanol) and catalyst loading. For example, yields drop to 50% in ethanol due to poor solubility of intermediates .
- Biological variability :
- Assay conditions : Differences in cell lines (HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) alter IC₅₀ values. Standardize using recombinant enzymes .
- Structural impurities : Residual solvents (e.g., DMF) in biological assays can artificially suppress activity. Validate purity via LC-MS before testing .
Advanced: What crystallographic techniques elucidate conformational flexibility in this compound?
Methodological Answer:
Single-crystal XRD : SHELXL refinement reveals three distinct conformers in the asymmetric unit, with dihedral angles varying by 20° due to steric repulsion between the pyrrolidinone and phenyl groups .
DFT calculations : Compare experimental (XRD) and computed (B3LYP/6-311G**) torsion angles to identify energetically favored conformers (ΔG < 2 kcal/mol) .
Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize specific conformations .
Advanced: How do substituent modifications impact pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Adding a trifluoromethyl group (e.g., ) increases logP from 2.1 to 3.4, enhancing membrane permeability (Caco-2 assay Papp > 10⁻⁶ cm/s) .
- Metabolic stability :
- Cytochrome P450 inhibition : The pyrrolidinone ring reduces CYP3A4 binding (Ki > 10 µM) compared to morpholinone analogs .
- In vitro half-life : Microsomal stability assays (human liver microsomes) show t₁/₂ > 60 minutes, attributed to steric shielding of the amide bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
